Physicochemical Profiling and Synthetic Utility of 2-Methyl-1,3-diphenylpropane-1,3-dione
Physicochemical Profiling and Synthetic Utility of 2-Methyl-1,3-diphenylpropane-1,3-dione
Executive Summary
2-Methyl-1,3-diphenylpropane-1,3-dione (CAS RN: 1846-29-3), also known as 2-methyldibenzoylmethane, is a highly versatile
Molecular & Physicochemical Properties
Understanding the baseline physical properties of 2-Methyl-1,3-diphenylpropane-1,3-dione is essential for optimizing reaction conditions, particularly regarding solvent selection and thermal parameters during synthesis and purification[1].
| Property | Value |
| Molecular Formula | C₁₆H₁₄O₂[1] |
| Molecular Weight | 238.28 g/mol [1] |
| Boiling Point | 396.8 °C at 760 mmHg[1] |
| Density | 1.114 g/cm³[1] |
| Flash Point | 148.7 °C[1] |
| Vapor Pressure | 1.66E-06 mmHg at 25 °C[1] |
| Refractive Index | 1.573[1] |
| Physical State | White crystalline solid[1] |
Structural Dynamics: Keto-Enol Tautomerism & Steric Effects
A defining characteristic of
The Causality of Tautomeric Shift
The shift toward the keto state is driven by severe
Spectroscopic Validation
This structural reality is self-validating through Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR (CDCl₃), the compound exhibits a distinct quartet at
Diagram 1: Logical flow of thermodynamic forces dictating the keto-enol equilibrium.
Validated Synthetic Methodologies
As a Senior Application Scientist, it is critical to select synthetic routes that balance yield, scalability, and environmental impact. Below are two field-proven protocols for synthesizing 2-methyl-1,3-diphenylpropane-1,3-dione.
Protocol A: Classical Enolate Alkylation
This method utilizes standard nucleophilic substitution, leveraging the high acidity of the
Reagents: 1,3-Diphenylpropane-1,3-dione (1.0 equiv), Methyl Iodide (MeI, 1.1 equiv), Anhydrous K₂CO₃ (1.5 equiv), Dimethylformamide (DMF).
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Deprotonation: Dissolve 1,3-diphenylpropane-1,3-dione and K₂CO₃ in anhydrous DMF (0.5 M) under an inert N₂ atmosphere. Causality: K₂CO₃ is chosen as a mild base; it is strong enough to quantitatively deprotonate the
-carbon (pKa ~9) without triggering retro-Claisen cleavage of the dicarbonyl backbone[3]. -
Alkylation: Add MeI dropwise at room temperature. Heat the reaction mixture to 60 °C and stir for 30–60 minutes[3].
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Monitoring: Track reaction progress via TLC (Hexanes/EtOAc 4:1) until the UV-active enol starting material is fully consumed.
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Workup: Quench the reaction with distilled water to crash out the product and solubilize inorganic salts. Extract the aqueous layer with dichloromethane (DCM)[3].
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the pure keto product[3].
Protocol B: Green -Methylation via Quaternary Ammonium Salts
This modern approach avoids volatile, highly toxic methyl halides by utilizing solid methylating agents[4].
Reagents: 1,3-Diphenylpropane-1,3-dione (1.0 equiv), Phenyltrimethylammonium iodide (PhMe₃NI, 1.5 equiv), KOH (2.0 equiv), Anisole.
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Reaction Assembly: In a sealed reaction vessel, suspend the dicarbonyl substrate, PhMe₃NI, and KOH in anisole (0.23 M)[4].
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Thermal Transfer: Heat the mixture to 130 °C for 2.5 hours. Causality: At elevated temperatures, PhMe₃NI acts as a highly selective, non-volatile methyl donor. Anisole is utilized as a high-boiling, green alternative to traditional polar aprotic solvents[4].
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Quenching the Byproduct: Cool to room temperature. The stoichiometric byproduct, N,N-dimethylaniline, is highly basic and can be efficiently removed by washing the organic mixture with a mild aqueous HCl solution (1M)[4].
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Isolation: Extract with EtOAc, dry the organic phase, and purify via silica gel chromatography (Hexanes/EtOAc gradient 80:1 to 20:1) to yield the target compound as white crystals[4].
Applications in Asymmetric Catalysis
Beyond its role as a structural building block, 2-methyl-1,3-diphenylpropane-1,3-dione is a benchmark substrate in the development of asymmetric reduction methodologies[5].
When subjected to enantioselective borohydride reduction catalyzed by optically active
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Mechanistic Insight: The Co(II) catalyst coordinates the dicarbonyl moiety, locking it into a rigid conformation. The chiral ligand surrounding the cobalt center creates a sterically biased pocket, directing the approach of the modified NaBH₄ reductant exclusively to one face of the ketone.
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Performance: Optimized protocols operating at -20 °C achieve up to 99% enantiomeric excess (ee) and 99% diastereoselectivity (anti-product), showcasing the compound's utility in validating high-precision chiral catalysts[5].
Diagram 2: Experimental workflow from enolate generation to downstream asymmetric reduction.
References
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Cas 1846-29-3,2-methyl-1,3-diphenylpropane-1,3-dione - LookChem LookChem URL:[1]
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Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents The Journal of Organic Chemistry - ACS Publications URL:[4]
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High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid Beaudry Research Group - Oregon State University URL:[2]
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Enantioselective Borohydride Reduction Catalyzed by Optically Active Cobalt Complexes Chemistry - A European Journal URL:[5]
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Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles MDPI URL:[3]
